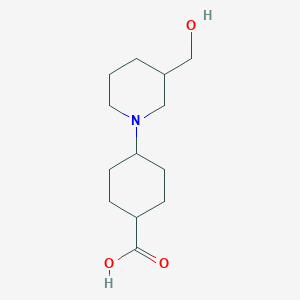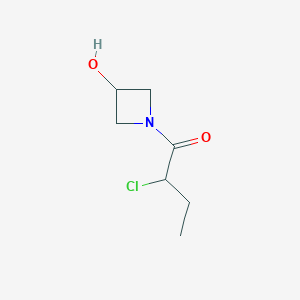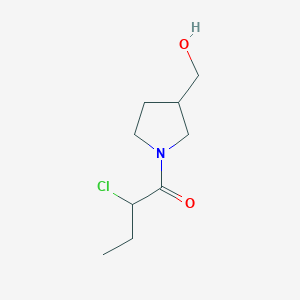
1-(2-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
Vue d'ensemble
Description
1-(2-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one, commonly referred to as EMMP, is a synthetic drug developed in the early 1990s as a potential therapeutic agent for a variety of medical conditions. EMMP is a member of the group of drugs known as substituted piperidines, which are a class of compounds derived from piperidine, a cyclic organic compound found in various plants and animals. EMMP has a number of unique properties that make it an attractive candidate for use in a variety of medical applications.
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
This compound is part of a broader class of chemicals that have been explored for their potential in catalyzing ethylene oligomerization. Specifically, nickel(II) complexes chelated by related (amino)pyridine ligands have been studied for their ability to catalyze the production of ethylene dimers, trimers, and tetramers. These studies highlight the compound's relevance in facilitating ethylene oligomerization, with density functional theory providing insights into the reactivity trends and the structural influence on these reactions (Nyamato, Ojwach, & Akerman, 2016).
Photopolymerization Initiators
In the field of materials science, derivatives of this compound have been designed and synthesized as polymerizable one-component visible light initiators. These derivatives exhibit good photopolymerization performance and high migration stability in cured films, underscoring their utility in developing advanced materials with specific light-activated properties (Yang et al., 2018).
Medicinal Chemistry and Drug Development
The structural motif of 1-(2-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one is mirrored in compounds explored for therapeutic applications. For instance, derivatives have been evaluated for their potential as selective estrogen receptor modulators (SERMs), offering insights into the design and development of novel SERMs based on structural modifications of this compound. These efforts aim to optimize receptor binding and antagonist activity, contributing to the discovery of new treatments for estrogen receptor-related diseases (Yadav et al., 2011).
Propriétés
IUPAC Name |
1-[2-(ethoxymethyl)piperidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-15-9-10-6-4-5-7-13(10)11(14)8-12-2/h10,12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKVIOJKIPDFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chlorobutan-1-one](/img/structure/B1476756.png)




![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476768.png)
![6-Prolyl-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476769.png)


![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile](/img/structure/B1476775.png)